CM-3 vs. ρ-Da1a: 5.0-Fold Affinity Gain at α1B-Adrenoceptor
CM-3 demonstrates a 5.0-fold greater affinity for the human α1B-adrenoceptor compared to ρ-Da1a, a difference attributable to the S38I-A43V double substitution [1]. This gain transforms CM-3 from a moderate-affinity ligand into a high-nanomolar-affinity antagonist, expanding its utility in assays where α1B blockade is required.
| Evidence Dimension | Binding affinity (pKi) at human α1B-adrenoceptor |
|---|---|
| Target Compound Data | pKi = 7.98 (CM-3) |
| Comparator Or Baseline | pKi = 7.28 (ρ-Da1a) |
| Quantified Difference | ΔpKi = +0.70 (~5.0-fold higher affinity for CM-3) |
| Conditions | Radioligand competition binding assay using [3H]-prazosin on membrane preparations expressing recombinant human α1B-adrenoceptors (Table 1, Blanchet et al., 2017) |
Why This Matters
For experiments requiring concomitant α1B blockade alongside α1A, CM-3 provides a balanced dual-affinity profile, whereas ρ-Da1a's weaker α1B affinity may necessitate higher concentrations that risk compromising α1A selectivity.
- [1] Blanchet, G., Alili, D., Protte, A., Mourier, G., Gaillard, C., Marcon, E., ... & Servent, D. (2017). Ancestral protein resurrection and engineering opportunities of the mamba aminergic toxins. Scientific Reports, 7, 2701. DOI: 10.1038/s41598-017-02953-0 View Source
